Methyl 2-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]benzoate
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Overview
Description
“Methyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate” is a chemical compound with the molecular formula C16H17ClN4O5 . It is part of the class of nitrogen derivatives known as nitro compounds .
Molecular Structure Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures. This is in accord with the high dipole moments of nitro compounds . The specific molecular structure of this compound is not provided in the available resources.Chemical Reactions Analysis
Nitro compounds can undergo a variety of reactions, including reduction to amines, reactions with nucleophiles, and reactions with electrophiles . The specific reactions that “methyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate” undergoes are not mentioned in the available resources.Physical and Chemical Properties Analysis
Nitro compounds generally have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group . The specific physical and chemical properties of this compound are not provided in the available resources.Properties
IUPAC Name |
methyl 2-[4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5/c1-10-14(17)15(21(24)25)19-20(10)9-5-8-13(22)18-12-7-4-3-6-11(12)16(23)26-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMWGOATLZMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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